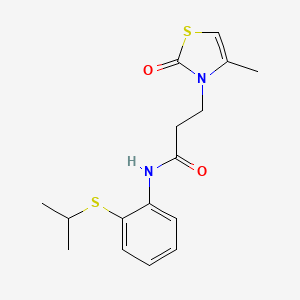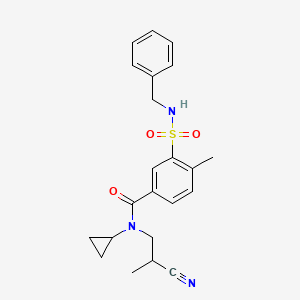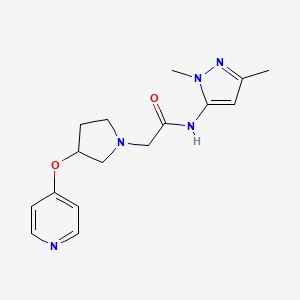
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ZLN005 and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide is not fully understood. However, research studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as histone deacetylase (HDAC) and heat shock protein 90 (HSP90). It has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide in lab experiments is its potential as an anti-cancer agent. It has been found to be effective against various types of cancer cells and can enhance the effectiveness of chemotherapy drugs. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for research on 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide. One of the areas of research is the development of new analogs of this compound that have improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound and its potential targets. Further studies are also needed to determine the optimal dosage and administration of this compound for the treatment of cancer.
Métodos De Síntesis
The synthesis of 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide has been reported in several research studies. One of the most common methods involves the reaction between 2-(2-mercaptophenyl)acetic acid and 4-methyl-2-thiazolone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isopropylamine to form the final compound.
Aplicaciones Científicas De Investigación
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the treatment of cancer. Research studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to enhance the effectiveness of chemotherapy drugs.
Propiedades
IUPAC Name |
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-11(2)22-14-7-5-4-6-13(14)17-15(19)8-9-18-12(3)10-21-16(18)20/h4-7,10-11H,8-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZQTJIXIIZZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CCC(=O)NC2=CC=CC=C2SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-2-oxo-1,3-thiazol-3-yl)-N-(2-propan-2-ylsulfanylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)
![4-acetyl-3,5-dimethyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7681689.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)

![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
